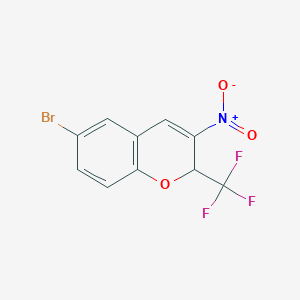![molecular formula C22H26N2O6S B11476388 3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide](/img/structure/B11476388.png)
3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the morpholine ring and the sulfonyl group. The final step involves the formation of the propanamide linkage. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining high purity standards. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone
- 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
Uniqueness
Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H26N2O6S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]propanamide |
InChI |
InChI=1S/C22H26N2O6S/c25-22(8-4-18-3-7-20-21(15-18)30-16-29-20)23-10-9-17-1-5-19(6-2-17)31(26,27)24-11-13-28-14-12-24/h1-3,5-7,15H,4,8-14,16H2,(H,23,25) |
InChI Key |
MSQYWWLYYOUNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCNC(=O)CCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11476305.png)
![N-(2-Oxo-1-phenylpropyl)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11476318.png)
![2,3,4-trimethoxy-N-[2-(pyridin-3-ylcarbamoyl)phenyl]benzamide](/img/structure/B11476324.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11476332.png)
![3-(3,4-Dimethoxyphenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11476340.png)
![3-acetamido-N-[2-(3-methoxyphenoxy)ethyl]adamantane-1-carboxamide](/img/structure/B11476341.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11476343.png)
![N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11476346.png)
![13-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11476350.png)

![Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B11476375.png)
![6,8-dimethyl-3-(5-methylfuran-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B11476381.png)
![7-(4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11476398.png)
![N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide](/img/structure/B11476403.png)
